molecular formula C15H23NO B2933011 (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine CAS No. 352641-46-4

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine

Cat. No.: B2933011
CAS No.: 352641-46-4
M. Wt: 233.355
InChI Key: XMTILSZPRSYDMD-ZROIWOOFSA-N
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Description

“(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine” is a chemical compound with the molecular formula C15H23NO . It is also known by its synonym "2-Furanmethanamine, N-(3,7-dimethyl-2,6-octadien-1-yl)-" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more . Unfortunately, specific details about these properties for “this compound” are not available in the current resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles from related furan compounds. For example, the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine led to the synthesis of a variety of heterocyclic derivatives through condensation and cyclization reactions, showcasing the compound's utility in generating complex molecular architectures (El-Essawy & Rady, 2011).

Electronic Absorption Spectra Studies

The electronic absorption spectra of furan derivatives, including N-(2-furylmethylene)amines, have been investigated to predict molecular conformations and interactions. This research aids in understanding the electronic structure and behavior of furan-based compounds in various environments (Abu-eittah & Hammed, 1984).

Novel Synthetic Routes

Furan derivatives have been utilized to create 1,2,4-trisubstituted pyrroles, highlighting innovative approaches to synthetic chemistry. Such studies offer new methodologies for constructing complex heterocyclic structures, which are essential in drug development and materials science (Friedrich et al., 2002).

Development of New Materials

Furan compounds have been employed in the synthesis of monomers based on renewable resources, demonstrating the potential of these chemicals in creating sustainable materials. For instance, the reaction of 2-furfuryl amine with epoxidized linseed oil showcased the use of furan derivatives in developing novel polymeric materials (Gandini et al., 2013).

Pharmaceutical Applications

The reductive amination of related furan compounds has been explored to synthesize new derivatives with potential antinociceptive and antimicrobial activities. Such studies underscore the versatility of furan derivatives in generating biologically active molecules that could serve as leads in drug discovery (Siutkina et al., 2019).

Properties

IUPAC Name

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(2)6-4-7-14(3)9-10-16-12-15-8-5-11-17-15/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTILSZPRSYDMD-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCNCC1=CC=CO1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CNCC1=CC=CO1)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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